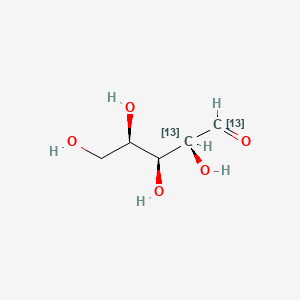
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a formyl group, with specific carbon isotopic labeling at positions 1 and 2. It is a chiral molecule with multiple stereocenters, making it an interesting subject for stereochemical studies and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the use of isotopically labeled precursors. One common method is the aldol condensation of isotopically labeled glyceraldehyde with dihydroxyacetone, followed by selective reduction and protection-deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate isotopically labeled carbon sources into the pentose sugar backbone. This method allows for the large-scale production of isotopically labeled sugars with high specificity and yield.
化学反応の分析
Types of Reactions
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or tosyl chloride for the formation of tosylates.
Major Products Formed
Oxidation: (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanoic acid.
Reduction: (2S,3S,4R)-2,3,4,5-pentahydroxy(1,2-13C2)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Utilized in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the production of isotopically labeled compounds for research and development purposes.
作用機序
The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with various enzymes and metabolic pathways. The isotopic labeling allows for the tracking of the compound through metabolic processes, providing insights into the biochemical transformations and molecular targets involved.
類似化合物との比較
Similar Compounds
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal: Similar structure but without isotopic labeling.
(2R,3R,4S)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: Different stereochemistry but same isotopic labeling.
(2S,3S,4R)-2,3,4,5-tetrahydroxyhexanal: Similar structure with an additional carbon atom.
Uniqueness
The uniqueness of (2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal lies in its specific isotopic labeling and stereochemistry, which make it a valuable tool for studying stereochemical effects and metabolic pathways in a highly controlled manner.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1,3+1 |
InChIキー |
PYMYPHUHKUWMLA-JOOZUEHFSA-N |
異性体SMILES |
C([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















